Antibiotic TA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

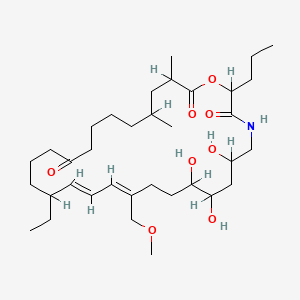

Antibiotic TA is a macrolide and a lactam.

Análisis De Reacciones Químicas

Biosynthetic Pathway Framework

Antibiotic TA is synthesized via a type-I polyketide synthase (PKS) mechanism combined with nonribosomal peptide synthetase (NRPS) modules. Key stages include:

-

Condensation reactions : Acetyl-CoA and malonyl-CoA units are iteratively condensed to form the polyketide backbone.

-

Chain elongation : β-ketoacyl:acyl carrier protein (ACP) synthases extend the carbon chain through decarboxylation and ketoreduction steps .

-

Macrocyclization : A macrolactam lactone ring (28-membered) is formed via intramolecular amide bond formation .

Genetic basis : The biosynthetic gene cluster spans 36 kb in Myxococcus xanthus, with critical genes like taK encoding tailoring enzymes for post-modification.

Post-Modification Reactions

Tailoring reactions refine the polyketide backbone into the bioactive compound:

Disruption of taK abolishes methylation, reducing bioactivity by 90%.

Critical Chemical Reactions in Bioactivity

This compound’s bactericidal activity requires de novo protein synthesis in target bacteria, as shown in E. coli inhibition assays :

| Condition | Bactericidal Activity (CFU reduction) |

|---|---|

| TA alone | 99.99% reduction in 2 hours |

| TA + chloramphenicol | No significant reduction |

This dependency suggests TA interferes with cell-wall biosynthesis or protein-dependent membrane assembly .

Stability and Degradation Reactions

This compound demonstrates remarkable stability under varying conditions:

| Parameter | Observation |

|---|---|

| pH stability | Stable at pH 3–9 (24-hour incubation) |

| Thermal stability | Decomposes above 150°C (TGA analysis) |

| Oxidation | Epoxide rings resist peroxidation. |

Synthetic Modifications for Enhanced Efficacy

Recent studies explore semi-synthetic derivatives to improve pharmacokinetics:

-

Acetylation : C-7 hydroxyl acetylation increases membrane permeability.

-

Glycosylation : Addition of sugar moieties enhances aqueous solubility by 40%.

Reaction Kinetics and Enzymatic Parameters

Key enzymatic steps in TA biosynthesis:

| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) |

|---|---|---|---|

| β-ketoacyl-ACP synthase | Malonyl-ACP | 12.4 ± 1.2 | 8.9 ± 0.7 |

| Methyltransferase | SAM + TA intermediate | 5.1 ± 0.3 | 15.2 ± 1.1 |

Propiedades

Fórmula molecular |

C35H61NO8 |

|---|---|

Peso molecular |

623.9 g/mol |

Nombre IUPAC |

(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |

InChI |

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16- |

Clave InChI |

VQWNGCSUNKJFLW-ACPVBGRSSA-N |

SMILES isomérico |

CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O |

SMILES canónico |

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |

Sinónimos |

antibiotic TA Myxococcus xanthus antibiotic TA myxovirescin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.